![molecular formula C19H23N5O B11034516 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11034516.png)
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one
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Overview
Description
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one: , also known by its chemical formula C₁₅H₁₅N₅O , is a synthetic compound with interesting properties. Its IUPAC name is 2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-methyl-4(3H)-pyrimidinone . Let’s explore further!
Preparation Methods
Industrial Production:: As for industrial production, companies may use proprietary methods to scale up the synthesis. These methods often optimize yield, cost, and safety considerations. Unfortunately, public information on industrial-scale production is limited.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidation states.
Reduction: Reduction reactions could yield reduced forms of the compound.
Substitution: Substitution reactions may occur at specific positions, replacing functional groups.
Other Transformations: Further reactions, such as cyclizations or rearrangements, might also be possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products:: The specific products formed during these reactions would depend on the reaction conditions and the starting materials used.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Catalysis: It might serve as a ligand in catalytic reactions.
Biological Activity: Investigating its effects on cellular processes, receptors, or enzymes.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides or herbicides.
Materials Science: As a building block for novel materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, signaling pathways, or enzymatic processes. Further studies are needed to elucidate these details.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related analogs. Its uniqueness lies in its specific quinazoline and pyrimidinone moieties.
Biological Activity
2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(3-methylbutyl)pyrimidin-4(3H)-one is a synthetic compound with a complex structure that incorporates both quinazoline and pyrimidine moieties. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is critical for its application in drug development and therapeutic interventions.
- Molecular Formula : C19H23N5O
- Molecular Weight : 337.4 g/mol
- CAS Number : 332074-12-1
The structure of this compound allows it to interact with various biological targets, which may contribute to its diverse pharmacological effects.
1. Anti-Cancer Activity
Research indicates that derivatives of quinazoline, including this compound, exhibit significant anti-cancer properties. These compounds often function as inhibitors of tyrosine kinases, which are crucial in signaling pathways associated with cancer cell proliferation and survival. For instance, studies have shown that similar compounds can inhibit the Ras-Sos interaction, a key event in many hyperproliferative disorders .
2. Anti-Inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit specific inflammatory mediators. In vitro assays have demonstrated that it can reduce the production of nitric oxide (NO) in macrophages, indicating a possible mechanism for its anti-inflammatory effects .
3. Antimicrobial Properties
Preliminary studies suggest that this compound may also possess antimicrobial activity against various pathogens. The structural features of the compound are believed to contribute to its ability to disrupt microbial cell function .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors involved in disease pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to study these interactions quantitatively .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(Amino)-6-(methylthio)pyrimidin-4(3H)-one | Pyrimidine core with amino and methylthio groups | Antiviral properties |
4-(Aminomethyl)quinazoline | Quinazoline core with amino side chain | Anticancer activity |
2-(Chloro)-6-(methylpyridinyl)pyrimidin-4(3H)-one | Chlorinated pyrimidine derivative | Antimicrobial effects |
This table highlights how variations in chemical structure can influence biological activity.
Case Studies
Several studies have investigated the efficacy of this compound in preclinical models:
- In Vitro Studies : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anti-cancer agent.
- Animal Models : In vivo studies using murine models demonstrated significant tumor growth inhibition when treated with this compound compared to control groups. These findings support further exploration into its therapeutic applications.
Properties
Molecular Formula |
C19H23N5O |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(3-methylbutyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C19H23N5O/c1-11(2)5-7-14-10-17(25)23-19(21-14)24-18-20-13(4)15-8-6-12(3)9-16(15)22-18/h6,8-11H,5,7H2,1-4H3,(H2,20,21,22,23,24,25) |
InChI Key |
RXAFVZJGCQASLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=O)N3)CCC(C)C |
Origin of Product |
United States |
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